2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine
Description
Properties
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3/c10-9(11)3-5-14(6-9)8-7(12)2-1-4-13-8/h1-2,4H,3,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHGTTLFKDWHIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,3-Difluoropyrrolidine Intermediate
The 3,3-difluoropyrrolidine ring can be synthesized by fluorination of a suitable pyrrolidine precursor. One common approach involves:
- Starting with pyrrolidine or a protected pyrrolidine derivative.
- Introducing geminal difluoro groups at the 3-position using electrophilic fluorinating agents or difluorocarbene precursors.
- Typical reagents include diethylaminosulfur trifluoride (DAST) or Selectfluor, often under controlled temperature to avoid over-fluorination or ring degradation.
Functionalization of Pyridine Ring
The pyridin-3-amine moiety can be prepared by:
- Nucleophilic aromatic substitution (SNAr) on a halogenated pyridine precursor (e.g., 3-chloropyridine) with ammonia or an amine source.
- Alternatively, reduction of a nitro-substituted pyridine at the 3-position to the corresponding amine.
Coupling Reaction to Form Target Compound
The key step is the nucleophilic substitution of the pyridin-3-amine with the difluoropyrrolidine moiety:
- The nitrogen of the difluoropyrrolidine acts as a nucleophile attacking an activated pyridine derivative.
- Activation may involve halogenation at the 2-position of the pyridine ring or formation of a suitable leaving group.
- Reaction conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM), with bases such as triethylamine to facilitate substitution.
Representative Synthetic Route from Literature
Though direct literature specifically for 2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine is limited, analogous compounds and related fluorinated pyrrolidines provide insights:
| Step | Reaction Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Formation of 3,3-difluoropyrrolidine | Fluorination of pyrrolidine with DAST | Moderate to good yields; temperature control critical |
| 2 | Preparation of 3-aminopyridine | Reduction of 3-nitropyridine (SnCl2/HCl) | High yield; standard aromatic amine synthesis |
| 3 | Nucleophilic substitution coupling | 2-halopyridine derivative + difluoropyrrolidine, base, DMF | Moderate yields; reaction time varies |
This approach aligns with the synthesis of related fluorinated pyrrolidine-pyridine compounds described in medicinal chemistry studies.
Alternative Synthetic Approaches
Use of Carbamoyl Chlorides and Urea Derivatives
In related compounds, urea derivatives are synthesized by reacting primary amines with carbamoyl chlorides or using triphosgene to generate reactive intermediates. However, for fluorinated pyrrolidines, triphosgene methods may be unreliable due to slow reaction rates and monitoring difficulties.
Catalytic Hydrogenation and Azide Chemistry
Some fluorinated pyrrolidine derivatives are prepared via azide intermediates followed by catalytic hydrogenation to introduce amine groups. This method can be adapted for the pyrrolidine ring system before coupling to the pyridine moiety.
Data Table: Comparison of Preparation Methods
| Method | Key Reagents | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Direct fluorination (DAST) | DAST, pyrrolidine | Direct introduction of F atoms | Sensitive to reaction conditions | 50-70 |
| SNAr amination of pyridine | 3-halopyridine, NH3 | Straightforward amination | Requires activated pyridine | 70-85 |
| Coupling via nucleophilic substitution | Difluoropyrrolidine, 2-halopyridine, base | Efficient coupling | Moderate yields; steric hindrance possible | 40-60 |
| Azide reduction route | Azido intermediates, Pd/C H2 | High selectivity for amine | Multi-step; requires hydrogenation | 60-75 |
Research Findings and Optimization Notes
- The use of 1,1′-carbonyldiimidazole (CDI) as a coupling reagent can improve selectivity in urea and amide bond formation involving fluorinated pyrrolidines.
- Triphosgene-mediated synthesis is less favored for sterically hindered or highly reactive amines due to side reactions and formation of symmetric ureas.
- Catalytic hydrogenation under mild conditions (e.g., 60 psi H2, Pd/C) is effective for converting azide intermediates to amines without ring degradation.
- Fluorine substitution enhances the nucleophilicity of the pyrrolidine nitrogen, facilitating coupling reactions but also requires careful control to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms, which are electron-withdrawing groups.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under appropriate conditions, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to various substituted pyridines, while oxidation and reduction can yield pyridine N-oxides or reduced pyridine derivatives, respectively .
Scientific Research Applications
Dipeptidyl Peptidase IV Inhibition
One of the notable applications of 2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine is its role as a dipeptidyl peptidase IV (DPP-4) inhibitor. DPP-4 inhibitors are utilized in the treatment of type 2 diabetes mellitus by enhancing insulin secretion and reducing glucagon levels. A study demonstrated that derivatives of this compound exhibited potent DPP-4 inhibitory activity, with one specific analog showing an IC50 value of 6.3 nM, indicating strong selectivity and oral bioavailability in preclinical models .
Neuroprotective Effects
Research has indicated that compounds similar to this compound may possess neuroprotective properties. A specific study identified a related compound as a selective inhibitor of dual leucine zipper kinase (DLK), which is involved in neuronal injury pathways. This compound showed efficacy in an in vivo nerve injury model, suggesting potential therapeutic applications for neurodegenerative diseases .
Case Study 1: DPP-4 Inhibitor Development
In a study focused on optimizing the metabolic profile of early analogs, researchers synthesized and evaluated several derivatives of this compound as DPP-4 inhibitors. The lead compound demonstrated significant efficacy in lowering blood glucose levels in diabetic animal models, paving the way for further clinical investigations .
Case Study 2: Neuroprotection and DLK Inhibition
A separate investigation into neuroprotective agents highlighted the potential of compounds similar to this compound in treating neurodegenerative conditions. The study found that these compounds could effectively inhibit DLK activity, which is crucial for neuronal survival following injury .
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine moiety enhances the compound’s binding affinity and selectivity by interacting with the active sites of these targets. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Property Comparisons
*Inferred based on structural analogy.
Substituent-Specific Effects
Fluorinated Pyrrolidine vs. Piperazine Derivatives
- Fluorine’s inductive effect may also stabilize the molecule against enzymatic degradation.
- Piperazine Derivatives : The 4-methylpiperazine group in introduces a basic tertiary amine, enhancing solubility in acidic environments (e.g., gastric fluid). This contrasts with the target compound’s pyrrolidine, which is less basic due to its saturated structure.
Bulky vs. Aromatic Substituents
- Chloro-Trifluoromethylpyridinyl () : The bulky 3-chloro-5-(trifluoromethyl)pyridin-2-yl group may sterically hinder interactions with target proteins, reducing binding affinity compared to the smaller difluoropyrrolidine in the target compound.
- Pyrazole Substituent () : The 1-methylpyrazole in 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine provides aromaticity for π-π interactions, which could enhance binding to aromatic residues in enzymes or receptors. However, its planar structure may reduce conformational flexibility compared to the saturated pyrrolidine.
Halogenated Benzyl Groups ()
While this may improve selectivity for halogen-sensitive targets, the increased molecular weight (228.69 g/mol vs. ~209 g/mol for the target compound) could reduce solubility.
Biological Activity
2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine is a novel compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a difluoropyrrolidine moiety. The synthesis typically involves:
- Fluorination of Pyridine Derivatives : A common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide (DMF) at room temperature to yield 2-fluoro-3-bromopyridine.
- Nucleophilic Substitution : The introduction of the difluoropyrrolidine group is achieved through nucleophilic substitution reactions using bases like sodium hydride in polar aprotic solvents .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluoropyrrolidine moiety enhances binding affinity and selectivity, modulating the activity of target proteins. This interaction can lead to various biological effects, including:
- Inhibition of Enzyme Activity : The compound has been studied for its potential to inhibit dipeptidyl peptidase IV (DPP-4), an important target in the treatment of type 2 diabetes .
- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, although specific IC50 values need further investigation.
Case Studies and Research Findings
- In Vitro Studies : Research has indicated that similar compounds with difluoropyrrolidine structures show significant inhibition of cancer cell proliferation. For instance, compounds targeting Aurora kinases demonstrated promising results in reducing tumor growth in preclinical models .
- Pharmacological Evaluation : Studies have shown that derivatives of pyridine compounds exhibit anti-inflammatory properties, which could be relevant for developing treatments for inflammatory diseases .
Data Table: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | DPP-4 inhibition | |
| Anticancer Activity | Cytotoxicity against cancer | |
| Anti-inflammatory | Reduction in inflammation |
Applications in Medicinal Chemistry
The compound serves as a versatile building block in drug design due to its structural characteristics. Its applications include:
- Pharmaceutical Development : It is being explored for the synthesis of drugs targeting neurological disorders and various cancers.
- Biological Probes : Utilized in assays to study enzyme interactions and receptor binding dynamics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
